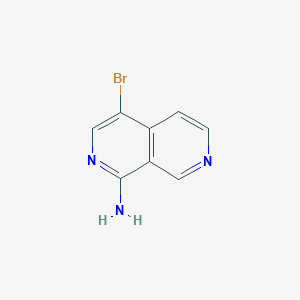

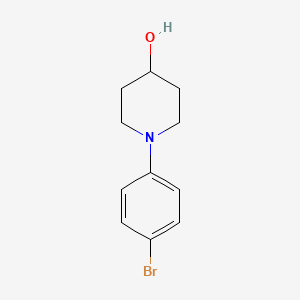

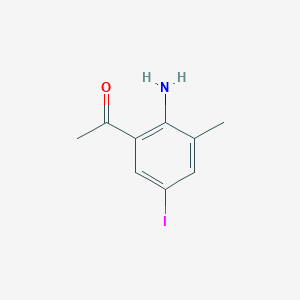

4-Bromo-2,7-naphthyridin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

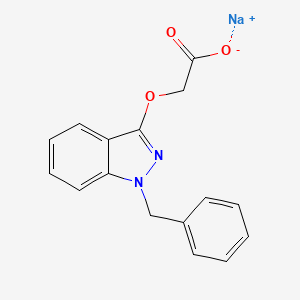

The compound 4-Bromo-2,7-naphthyridin-1-amine is a brominated naphthyridine derivative, which is a class of compounds known for their potential pharmacological activities. The presence of the bromine atom and the amine group in the structure suggests that this compound could be a key intermediate or a final product in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of brominated naphthyridines typically involves the substitution of halogen atoms with amines. For instance, a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines were prepared from nicotinic acid, which involved the nucleophilic replacement of a chloro substituent with appropriate amines . Similarly, the amination of bromonaphthyridines with aqueous ammonia has been reported to occur at room temperature using copper catalysis, providing an alternative route to functionalized naphthyridines . These methods highlight the versatility of bromonaphthyridines in undergoing nucleophilic substitution reactions to introduce various amine functionalities.

Molecular Structure Analysis

The molecular structure of brominated naphthyridines can be complex, with the potential for various isomers depending on the position of the bromine and amine substituents. For example, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide led to the formation of both 3- and 4-amino isomers, suggesting the intermediacy of didehydro compounds . The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated naphthyridines are reactive intermediates that can undergo a range of chemical reactions. The amination reactions of bromo-1,5-naphthyridines, for instance, can involve rearrangements and the formation of naphthyridyne intermediates . These reactions are not only important for the synthesis of various aminated derivatives but also for understanding the reaction mechanisms and the stability of the intermediates formed during the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the amine group. While specific data on this compound is not provided, brominated naphthyridines generally exhibit significant antimalarial activity, as seen with some N4-substituted derivatives . The bromine atom can also participate in hydrogen bonding and halogen interactions, as observed in the crystal structures of related compounds .

Mécanisme D'action

Mode of Action

It is known that naphthyridines, a class of compounds to which 4-bromo-2,7-naphthyridin-1-amine belongs, have diverse biological activities and photochemical properties .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Orientations Futures

Naphthyridines, including 4-Bromo-2,7-naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more eco-friendly, safe, and atom-economical approaches, has been of considerable interest .

Propriétés

IUPAC Name |

4-bromo-2,7-naphthyridin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFGLLRPNLFCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635833 |

Source

|

| Record name | 4-Bromo-2,7-naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959558-28-2 |

Source

|

| Record name | 4-Bromo-2,7-naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)